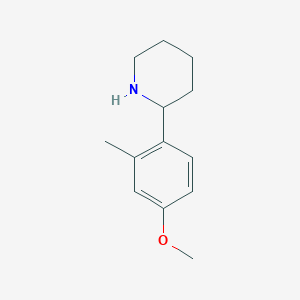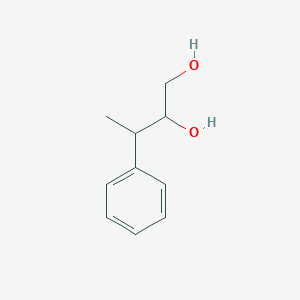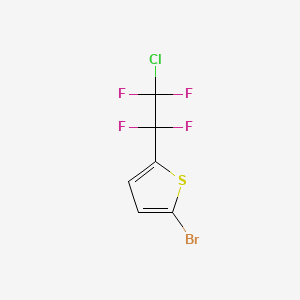
3-(2-Nitrophenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Nitrophenyl)azetidine is a four-membered nitrogen-containing heterocycle with a nitrophenyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles . The presence of the nitrophenyl group further enhances its chemical properties, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This reaction is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions due to the inherent challenges associated with this approach.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach allows for the formation of functionalized azetidines under mild conditions, making it suitable for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Nitrophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted azetidines depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(2-Nitrophenyl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 3-(2-Nitrophenyl)azetidine is primarily driven by its ring strain and the presence of the nitrophenyl group. The ring strain facilitates various chemical reactions, while the nitrophenyl group can interact with molecular targets through electronic and steric effects. These interactions can modulate biological pathways and processes, making the compound useful in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
3-(2-Nitrophenyl)azetidine is unique due to its four-membered ring structure, which balances ring strain and stability. This balance allows for facile handling and unique reactivity, making it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
3-(2-nitrophenyl)azetidine |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)9-4-2-1-3-8(9)7-5-10-6-7/h1-4,7,10H,5-6H2 |
Clave InChI |
BIVJDIALLPNAMH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)



![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)

